molecular formula C17H25N3O B11748549 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine

Cat. No.: B11748549
M. Wt: 287.4 g/mol
InChI Key: ZMZCMJMFAQDXGE-UHFFFAOYSA-N
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Description

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine: is a complex organic compound that features a pyrazole ring substituted with a butan-2-yl group and a methoxyphenyl ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the methoxy group, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where halogenation or nitration can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with enzymes and receptors can provide insights into biological processes and pathways.

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry: In industrial applications, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

  • {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(3-hydroxyphenyl)ethyl]amine
  • {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(3-chlorophenyl)ethyl]amine
  • {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(3-nitrophenyl)ethyl]amine

Comparison: The uniqueness of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine lies in its methoxyphenyl group, which imparts distinct electronic and steric properties. This differentiates it from similar compounds with hydroxy, chloro, or nitro substituents, affecting its reactivity and interaction with molecular targets. The methoxy group can enhance the compound’s lipophilicity and influence its pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine

InChI

InChI=1S/C17H25N3O/c1-4-14(2)20-16(9-11-19-20)13-18-10-8-15-6-5-7-17(12-15)21-3/h5-7,9,11-12,14,18H,4,8,10,13H2,1-3H3

InChI Key

ZMZCMJMFAQDXGE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNCCC2=CC(=CC=C2)OC

Origin of Product

United States

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